molecular formula C18H12N2O2 B14154083 4-(Benzo[cd]indol-2-ylamino)benzoic acid CAS No. 371211-81-3

4-(Benzo[cd]indol-2-ylamino)benzoic acid

Katalognummer: B14154083
CAS-Nummer: 371211-81-3
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: HUJDUXHMVGBSCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzo[cd]indol-2-ylamino)benzoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzo[cd]indol-2-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

4-(Benzo[cd]indol-2-ylamino)benzoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Benzo[cd]indol-2-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness

4-(Benzo[cd]indol-2-ylamino)benzoic acid is unique due to its specific structure, which combines the indole ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Eigenschaften

CAS-Nummer

371211-81-3

Molekularformel

C18H12N2O2

Molekulargewicht

288.3 g/mol

IUPAC-Name

4-(benzo[cd]indol-2-ylamino)benzoic acid

InChI

InChI=1S/C18H12N2O2/c21-18(22)12-7-9-13(10-8-12)19-17-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10H,(H,19,20)(H,21,22)

InChI-Schlüssel

HUJDUXHMVGBSCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NC4=CC=C(C=C4)C(=O)O

Löslichkeit

36 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.